Cas no 1504192-03-3 (2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine)

2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine
- 1504192-03-3
- EN300-1845769
- 2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine
-
- インチ: 1S/C14H21NO/c1-10-7-12(8-11(2)14(10)16-3)9-13-5-4-6-15-13/h7-8,13,15H,4-6,9H2,1-3H3
- InChIKey: YSDGHZRFVKDLCN-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C)=CC(=CC=1C)CC1CCCN1
計算された属性
- せいみつぶんしりょう: 219.162314293g/mol
- どういたいしつりょう: 219.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 21.3Ų
2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845769-0.5g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1845769-10.0g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1845769-2.5g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1845769-5.0g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1845769-0.25g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1845769-1g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1845769-0.1g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1845769-5g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1845769-10g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1845769-0.05g |
2-[(4-methoxy-3,5-dimethylphenyl)methyl]pyrrolidine |
1504192-03-3 | 0.05g |
$1068.0 | 2023-09-19 |
2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidineに関する追加情報
Introduction to 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine (CAS No. 1504192-03-3)
2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine, identified by its CAS number 1504192-03-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a pyrrolidine core appended with a 4-methoxy-3,5-dimethylphenyl substituent, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a promising candidate for further exploration in drug discovery and development.
The methylpyrrolidine moiety is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules due to its ability to interact with biological targets in a favorable manner. Pyrrolidine derivatives have been extensively studied for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of the 4-methoxy-3,5-dimethylphenyl group adds an additional layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall pharmacokinetic profile.
In recent years, there has been a growing interest in the development of novel compounds with tailored biological activities. The structural features of 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine make it an attractive scaffold for designing molecules that can interact with specific targets in the body. For instance, the methoxy and dimethyl groups on the aromatic ring may contribute to hydrophobic interactions with biological receptors, while the pyrrolidine ring can engage in hydrogen bonding or other non-covalent interactions.
The synthesis of 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine involves sophisticated organic chemistry techniques, including cross-coupling reactions and cyclization processes. These synthetic strategies are crucial for constructing the complex framework of the molecule while maintaining high yields and purity. Advanced spectroscopic methods such as NMR and mass spectrometry are employed to confirm the structural integrity of the compound at each synthetic step.
The potential applications of 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine extend across multiple therapeutic areas. Preliminary studies have suggested that this compound may exhibit properties relevant to central nervous system (CNS) disorders, inflammation, and metabolic diseases. The ability to modulate these pathways makes it a valuable candidate for further investigation in preclinical models.
In the context of drug discovery, computational modeling and molecular docking studies have played a pivotal role in understanding the interactions between 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine and potential biological targets. These studies help predict binding affinities and identify key residues involved in receptor interactions. By leveraging computational tools, researchers can optimize the structure of the compound to enhance its pharmacological properties.
The pharmacokinetic behavior of 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine is another critical aspect that needs thorough investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated to ensure that the compound is safe and effective for therapeutic use. In vitro and in vivo studies are conducted to assess these parameters and provide insights into the compound's overall suitability for drug development.
In conclusion, 2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine represents a fascinating molecule with potential applications in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further exploration. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in advancing our understanding of disease processes and developing novel treatments.
1504192-03-3 (2-(4-methoxy-3,5-dimethylphenyl)methylpyrrolidine) 関連製品
- 890624-00-7(4,6,11-trimethyl-3,7,8,10-tetraazatricyclo7.4.0.0^{2,7}trideca-1,3,5,8,10,12-hexaene)
- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)
- 1396811-86-1(8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane)
- 14378-04-2(2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)
- 1208886-79-6(N'-[2-(4-fluorophenyl)ethyl]-N-(pyridin-3-yl)ethanediamide)
- 2018757-18-9(1-Piperidinecarboxylic acid, 3-methyl-3-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester)
- 2172597-88-3(2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal)
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)
- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)
- 1351582-77-8(2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride)



